molecular formula C22H23N3O4 B2361459 ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890633-02-0

ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B2361459
CAS No.: 890633-02-0
M. Wt: 393.443
InChI Key: SIGIFCNDNCDUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate has demonstrated significant antimicrobial activity. A study highlighted the synthesis of related benzimidazole derivatives and their effectiveness against various microbes. Compounds in this category showed activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Synthesis and Characterization

Extensive research has been conducted on the synthesis and characterization of benzimidazole derivatives. Studies have focused on developing methods for creating these compounds and analyzing their structures using various techniques such as elemental and spectral analysis. These methods are crucial for understanding the properties and potential applications of these compounds (H. M. Mohamed, 2021).

Photo-Stability Studies

The photo-stability of related compounds, such as KBT-3022, which shares structural similarities, has been investigated. These studies are vital for understanding the stability of these compounds under different light conditions, which is important for their practical application and storage (M. Hanamori et al., 1992).

Anticancer Activity

Some benzimidazole derivatives have been studied for their potential anticancer properties. Investigations into the molecular mechanisms behind these properties, such as their interaction with specific receptors or enzymes, are crucial for developing new therapeutic agents (A. Karayel, 2021).

Antinociceptive Activity

Research has also been conducted on the antinociceptive (pain-relieving) properties of benzimidazole derivatives. This research is key for developing new analgesics that could potentially be more effective or have fewer side effects than existing drugs (S. Nacak et al., 1999).

Structural Analysis

Structural analysis, including X-ray powder diffraction, is critical in understanding the molecular structure and properties of these compounds. Such studies contribute significantly to the field of drug design and synthesis (Qing Wang et al., 2017).

Mechanism of Action

Target of Action

The compound ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-21(27)14-25-17-9-5-4-8-16(17)23-22(25)15-12-20(26)24(13-15)18-10-6-7-11-19(18)28-2/h4-11,15H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIFCNDNCDUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.